Ammonium-15N2 sulfate

Übersicht

Beschreibung

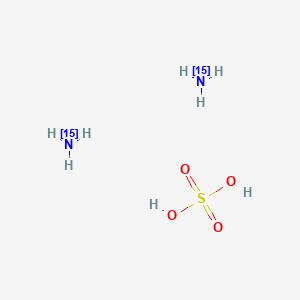

Ammonium-15N2 sulfate is a compound with the linear formula (15NH4)2SO4 . It is a type of ammonium sulfate that is labeled with nitrogen-15, an isotope of nitrogen .

Molecular Structure Analysis

The linear formula of Ammonium-15N2 sulfate is (15NH4)2SO4 . This indicates that it consists of two ammonium ions (NH4) and one sulfate ion (SO4). The nitrogen in the ammonium ions is the isotope nitrogen-15 .Physical And Chemical Properties Analysis

Ammonium-15N2 sulfate is a solid with a molecular weight of 134.13 g/mol . The melting point is greater than 280 °C (dec.) (lit.) .Relevant Papers One relevant paper discusses the influence of 15N-labeled ammonium sulfate and straw on nitrogen retention and supply in different fertility soils . This research provides insights into the retention and supply of ammonium sulfate-N or straw-N in different fertility soils, providing suggestions for optimizing straw management and synchronizing N supply with crop demand .

Wissenschaftliche Forschungsanwendungen

1. Industrial Applications

Ammonium sulfate is extensively used in various scientific research domains and industrial productions. Its significance lies in promoting the development of the social economy. The application of ammonium sulfate in ore flotation and metal recovery is particularly noteworthy. It offers a balance of advantages and disadvantages in these applications (Liu Hu-ping, 2013).

2. Agricultural Use in Crop Productivity

In agriculture, 15N-labeled ammonium sulfate is used to study its impact on fertilizer use efficiency and crop productivity. For example, a field trial involving different wheat genotypes showed that 15N-labeled ammonium sulfate, with or without a nitrification inhibitor, could enhance crop yield and nitrogen fertilizer use efficiency in specific genotypes (Mousavi Shalmani et al., 2017).

3. Nitrogen Isotope Concentration

Ammonium sulfate is pivotal in concentrating nitrogen isotopes, specifically N15. Research has explored its use in chemical exchange reactions involving ammonia and ammonium sulfate, proving its efficiency in increasing N15 concentration (Urey et al., 1937).

4. Biochemical Research

In the realm of biochemistry, 15N-labeled ammonium sulfate is used to study tRNA extracted from baker's yeast. This application is significant for understanding the denaturation of tRNA and its associated changes in chemical shifts and nuclear Overhauser effects (Gonnella et al., 1982).

5. Soil Science and Plant Nutrition

In soil science, 15N-labeled ammonium sulfate is utilized to analyze nitrogen accumulation and yield in crops like soybean. This research helps in understanding the relationship between nitrogen nutrition levels, crop N-accumulation, and yields (Dong Shou-kun et al., 2010).

6. Environmental Impact Studies

Environmental studies also use ammonium sulfate to investigate its effects on aquatic organisms. For instance, a study on Daphnia magna showed that increasing concentrations of ammonium sulfate affected the heart rate of these organisms, highlighting the eco-toxic effects of this compound (Q. Ng, 2015).

Eigenschaften

IUPAC Name |

azane;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3N.H2O4S/c;;1-5(2,3)4/h2*1H3;(H2,1,2,3,4)/i2*1+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFNBIHQBYMNNAN-ISOLYIDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[15NH3].[15NH3].OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693922 | |

| Record name | Sulfuric acid--(~15~N)ammonia (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ammonium-15N2 sulfate | |

CAS RN |

43086-58-4 | |

| Record name | Sulfuric acid--(~15~N)ammonia (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

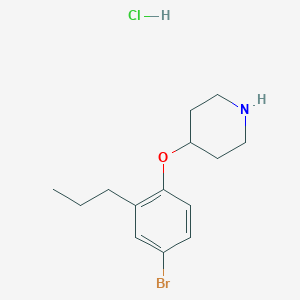

![4-[(2-Bromo-4-fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1374543.png)

![3-Azetidinyl 3-bromo[1,1'-biphenyl]-4-yl ether](/img/structure/B1374546.png)

![3-[(4-Bromo-2-ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374550.png)

![3-Azetidinyl 5-chloro[1,1'-biphenyl]-2-yl ether](/img/structure/B1374551.png)

![2-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374552.png)

![4-{2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374554.png)

![2-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride](/img/structure/B1374555.png)

![4-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride](/img/structure/B1374557.png)

![3-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374558.png)

![3-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride](/img/structure/B1374561.png)